Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester
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Overview
Description
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester is a chemical compound that belongs to the class of carbamate esters. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a carbamate group attached to a phenyl ring, which is further substituted with a hydroxy and an isopropylamino group, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester typically involves the reaction of 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
[ \text{4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenol} + \text{pentyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines.
Scientific Research Applications
Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, ethyl ester
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, butyl ester
- Carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, 2-propenyl ester
Uniqueness
The uniqueness of carbamic acid, (4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, pentyl ester lies in its specific ester group, which influences its solubility, reactivity, and interaction with biological targets. The pentyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different environments.
Properties
CAS No. |
102417-21-0 |
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Molecular Formula |
C18H30N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
pentyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C18H30N2O4/c1-4-5-6-11-23-18(22)20-15-7-9-17(10-8-15)24-13-16(21)12-19-14(2)3/h7-10,14,16,19,21H,4-6,11-13H2,1-3H3,(H,20,22) |
InChI Key |
QJILICAJEUQZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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